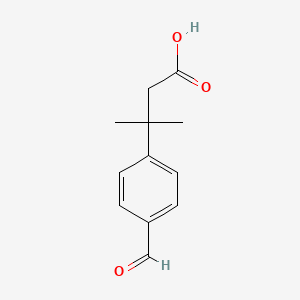
3-(4-Formylphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Formylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Formylphenyl)-3-methylbutanoic acid typically involves the formylation of a phenyl ring followed by the introduction of a butanoic acid chain. One common method is the Friedel-Crafts acylation, where a formyl group is introduced to the phenyl ring using formyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Formylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3-(4-Carboxyphenyl)-3-methylbutanoic acid.
Reduction: 3-(4-Hydroxymethylphenyl)-3-methylbutanoic acid.
Substitution: 3-(4-Nitrophenyl)-3-methylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Formylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Formylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic acid: Shares the formyl group attached to a phenyl ring but differs in the presence of a boronic acid group instead of a butanoic acid chain.
3-(4-Formylphenyl)propionic acid: Similar structure but with a shorter propionic acid chain.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(4-formylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,7-11(14)15)10-5-3-9(8-13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MJZCELIQDBZFCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
![4-Methyl-4-azaspiro[2.5]octane-5,7-dione](/img/structure/B13338269.png)
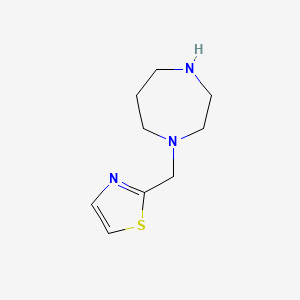
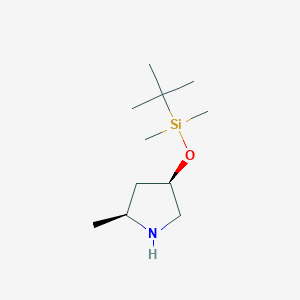
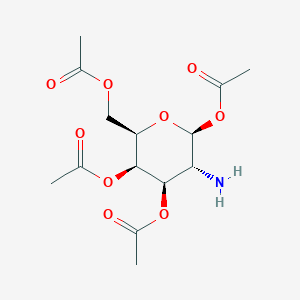
![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

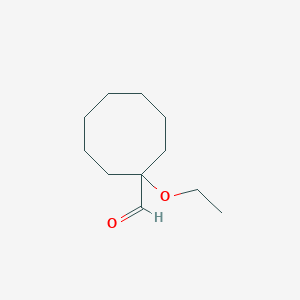
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

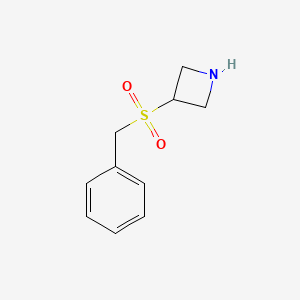
![5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13338311.png)
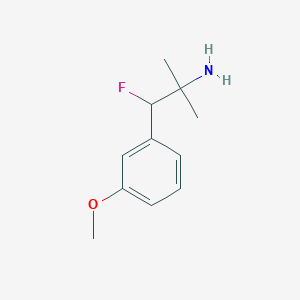
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
